molecular formula C19H17ClF4N2O2 B250917 [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone

[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone

Katalognummer B250917
Molekulargewicht: 416.8 g/mol
InChI-Schlüssel: NKDBJPINAMFMMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone, also known as CTMP, is a synthetic compound that belongs to the piperazine family. CTMP has gained attention in the scientific community due to its potential applications in research and development.

Wissenschaftliche Forschungsanwendungen

[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone has been used in various scientific research applications, including neuroscience and pharmacology. [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone has been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a critical role in the central nervous system. This inhibition leads to an increase in the extracellular concentration of these neurotransmitters, resulting in various physiological and behavioral effects.

Wirkmechanismus

[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone's mechanism of action involves the inhibition of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone binds to these transporters and prevents the reuptake of dopamine, norepinephrine, and serotonin, leading to an increase in the extracellular concentration of these neurotransmitters. This increase in neurotransmitter concentration leads to various physiological and behavioral effects.
Biochemical and Physiological Effects:
[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone has been shown to have various biochemical and physiological effects. [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone has been shown to increase locomotor activity, enhance cognitive function, and improve memory retention. [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone has also been shown to have anxiolytic and antidepressant effects.

Vorteile Und Einschränkungen Für Laborexperimente

[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone has several advantages for lab experiments. [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone is a potent and selective inhibitor of the dopamine transporter, norepinephrine transporter, and serotonin transporter, making it an ideal tool for studying the role of these transporters in various physiological and behavioral processes. However, [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone has some limitations, including its potential toxicity and the need for careful handling and storage.

Zukünftige Richtungen

There are several future directions for [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone research. One potential direction is to investigate the potential therapeutic applications of [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone, such as its potential use as an antidepressant or anxiolytic. Another potential direction is to investigate the potential long-term effects of [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone use on the brain and behavior. Additionally, further research is needed to fully understand the mechanisms of action of [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone and its potential interactions with other drugs and compounds.

Synthesemethoden

[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone can be synthesized through a multi-step process that involves the reaction of 4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine with 2-methoxy-3-methylbenzoyl chloride. The resulting product is then purified through various techniques such as column chromatography and recrystallization.

Eigenschaften

Molekularformel

C19H17ClF4N2O2

Molekulargewicht

416.8 g/mol

IUPAC-Name

[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-(2-methoxy-3-methylphenyl)methanone

InChI

InChI=1S/C19H17ClF4N2O2/c1-10-4-3-5-11(18(10)28-2)19(27)26-8-6-25(7-9-26)17-15(23)13(21)12(20)14(22)16(17)24/h3-5H,6-9H2,1-2H3

InChI-Schlüssel

NKDBJPINAMFMMF-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=C(C(=C(C(=C3F)F)Cl)F)F

Kanonische SMILES

CC1=C(C(=CC=C1)C(=O)N2CCN(CC2)C3=C(C(=C(C(=C3F)F)Cl)F)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.